Physicochemical properties of Boc-protected morpholin-3-ylmethylamine
Physicochemical properties of Boc-protected morpholin-3-ylmethylamine
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (morpholin-3-ylmethyl)carbamate
In the landscape of modern medicinal chemistry and drug development, the morpholine moiety is a privileged scaffold, prized for its favorable metabolic stability, aqueous solubility, and ability to engage in crucial hydrogen bonding interactions. When functionalized and protected, such as in the case of tert-butyl (morpholin-3-ylmethyl)carbamate (Boc-protected morpholin-3-ylmethylamine), it becomes a versatile building block for synthesizing complex molecules with therapeutic potential. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for precise chemical modifications at the primary amine.
This guide offers an in-depth exploration of the core physicochemical properties of Boc-protected morpholin-3-ylmethylamine. Understanding these characteristics is not merely an academic exercise; it is fundamental to its application in synthesis, purification, formulation, and predicting its behavior in biological systems. We will delve into the causality behind experimental choices for characterizing this molecule, presenting field-proven methodologies that ensure data integrity and reproducibility.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. Key identifiers for tert-butyl (morpholin-3-ylmethyl)carbamate are consolidated below.
| Identifier | Value | Reference |
| IUPAC Name | tert-butyl N-(morpholin-3-ylmethyl)carbamate | [1] |
| CAS Number | 169750-75-8 (racemic) | [1] |
| 1257850-83-1 ((R)-enantiomer) | [2] | |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [2] |
| Molecular Weight | 216.28 g/mol | [2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1COCCN1 | [1] |
The molecule's structure, featuring a morpholine ring, a methylene linker, and a Boc-protected amine, dictates its chemical behavior.
Caption: 2D structure of tert-butyl (morpholin-3-ylmethyl)carbamate.
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties of the compound. Where specific experimental data is not publicly available, expected values are inferred based on structural analogues and established principles.
| Property | Value / Expected Range | Significance in Drug Development |
| Physical State | Liquid | Influences handling, storage, and formulation strategies.[3] |
| Boiling Point | High; requires vacuum distillation | Defines purification methods and thermal stability limits. |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DCM); limited solubility in water and non-polar solvents. | Critical for reaction conditions, purification, and formulation. Affects bioavailability.[4] |
| pKa | ~8.0 - 9.0 (for the morpholine nitrogen) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP | ~0.5 - 1.5 (calculated estimate) | Measures lipophilicity, a key predictor of membrane permeability, metabolic stability, and off-target effects.[5][6] |
Experimental Determination of Physicochemical Properties
This section details the methodologies for determining the key properties outlined above. The protocols are designed to be self-validating, incorporating controls and system suitability checks.
Boiling Point Determination
Given its expected high molecular weight and polarity, the compound is likely to have a high boiling point and may degrade at atmospheric pressure. Therefore, determination via vacuum distillation is the most appropriate method.
Causality: Reduced pressure lowers the boiling point of a liquid, allowing for distillation at a lower temperature, which prevents thermal decomposition of the compound.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a small volume (1-2 mL) of the purified compound into the distillation flask along with a magnetic stir bar.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to a stable, known value (e.g., 1 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and the first drop of condensate forms on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
Data Normalization: Use a pressure-temperature nomograph to correct the observed boiling point to a standard pressure if required.
Solubility Assessment
Solubility dictates the choice of solvents for synthesis, purification, and formulation. A tiered approach, from qualitative to quantitative, provides a comprehensive profile.
Causality: The principle "like dissolves like" governs solubility. The polarity of the molecule, driven by the morpholine and carbamate groups, suggests solubility in polar solvents. The hydrocarbon portions (Boc group and backbone) may impart some solubility in less polar environments.
Step-by-Step Protocol for Quantitative Determination:
-
Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, dichloromethane, hexane).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique like HPLC-UV or LC-MS.[7][8]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mmol/L.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] The shake-flask method is the gold standard for its experimental determination.[10]
Causality: logP measures the equilibrium distribution of a neutral compound between an aqueous and a lipophilic phase. A higher logP indicates greater lipophilicity. For ionizable molecules like this one, the distribution coefficient (logD) at a specific pH is often more relevant.
Caption: Experimental workflow for logP determination via the shake-flask method.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or buffer, for logD) with n-octanol by mixing them and allowing the phases to separate.
-
Standard Curve: Prepare a standard concentration curve of the compound using HPLC-UV or LC-MS.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and water phases.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning, then centrifuge to ensure complete phase separation.
-
Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using the calibrated HPLC method.
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Acidity/Basicity (pKa) Determination
The pKa value indicates the strength of an acid or base. For Boc-protected morpholin-3-ylmethylamine, the secondary amine within the morpholine ring is the primary basic center. Its pKa will determine the degree of protonation at physiological pH.
Causality: The lone pair of electrons on the morpholine nitrogen can accept a proton. The pKa is the pH at which 50% of the molecules are in their protonated (conjugate acid) form and 50% are in their neutral form. Potentiometric titration is a robust method for its determination.[10]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solvent mixture, typically water with a co-solvent like methanol to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For more accuracy, the first derivative of the curve can be plotted to precisely identify the equivalence point.
Spectroscopic and Chromatographic Characterization
Beyond bulk physicochemical properties, detailed structural confirmation and purity assessment are essential. This is achieved through a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule's connectivity. The presence of the Boc group is typically confirmed by a strong singlet at ~1.4 ppm in the ¹H NMR spectrum.[11]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule, typically showing the protonated molecular ion [M+H]⁺.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column is often suitable.[14][15] By developing a method with a suitable mobile phase gradient, one can separate the main compound from any impurities or starting materials. Purity is assessed by the relative area of the main peak.[16]
Caption: A typical analytical workflow for compound validation.
Conclusion
The physicochemical properties of tert-butyl (morpholin-3-ylmethyl)carbamate define its utility as a chemical building block. Its liquid state, solubility in common organic solvents, and the basicity of its morpholine nitrogen are all critical parameters that inform its handling, reaction optimization, and purification. The experimental protocols detailed herein provide a robust framework for researchers to validate this compound, ensuring the quality and reproducibility of their scientific endeavors. A thorough characterization, grounded in the principles of causality and scientific integrity, is indispensable for accelerating the journey from molecular design to innovative therapeutic solutions.
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